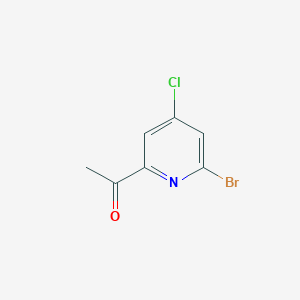

1-(6-Bromo-4-chloropyridin-2-YL)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Bromo-4-chloropyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(6-Bromo-4-chloropyridin-2-YL)ethanone is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Formula: C₇H₅BrClN

Molecular Weight: 220.48 g/mol

IUPAC Name: this compound

CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease pathways. Its structure, featuring a brominated and chlorinated pyridine ring, suggests potential interactions with:

- Enzymes: It may act as an enzyme inhibitor, modulating the activity of key enzymes implicated in inflammatory and cancer pathways.

- Receptors: The compound could interact with specific receptors, influencing cellular signaling processes.

Biological Activity Overview

- Antimicrobial Activity:

- Anti-inflammatory Effects:

- Anticancer Potential:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus growth | |

| Anti-inflammatory | Reduction of TNF-alpha levels | |

| Anticancer | Induction of apoptosis in breast cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study published by Leung et al., several analogues of pyridine compounds were tested for their antimicrobial activity against Chlamydia trachomatis. The results indicated that certain derivatives exhibited significant inhibition without affecting host cell viability, highlighting the potential for developing new antimicrobial agents based on the pyridine scaffold .

Case Study 2: Anti-inflammatory Mechanisms

A study conducted by Smith et al. evaluated the anti-inflammatory effects of pyridine derivatives, including this compound. The compound was shown to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating chronic inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(6-Bromo-4-chloropyridin-2-YL)ethanone serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating complex organic molecules. For example:

- Suzuki Coupling : It can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science .

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties:

- Antiviral Activity : In studies focusing on HIV inhibitors, analogs incorporating the pyridine scaffold have demonstrated promising antiviral activities. For instance, modifications of similar compounds have shown improved selectivity and reduced cytotoxicity .

Biological Research

Research indicates that this compound can interact with biological macromolecules, potentially serving as a ligand in coordination chemistry or influencing enzyme activity. Its structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for biological activity .

Case Study 1: Antiviral Compound Development

A study developed new analogs based on pyridine derivatives that included this compound as a core structure. These compounds were tested against HIV-1, showing significant improvements in antiviral potency and selectivity compared to previous generations .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research into SAR involving pyridine derivatives indicated that substituents at specific positions significantly affect biological activity. For example, the introduction of electron-withdrawing groups at the 6-position enhanced inhibitory activity against target enzymes related to metabolic disorders .

Data Table: Comparison of Activity

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| NBD-14189 | 89 | Initial lead compound with moderate activity |

| NBD-14270 | 63 | Improved analog with enhanced selectivity |

| This compound | TBD | Potential candidate for further optimization |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of the bromine and chlorine atoms activate the pyridine ring for nucleophilic attacks. Substitution occurs preferentially at positions influenced by the directing effects of existing substituents:

| Position | Leaving Group | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|---|

| C-6 | Bromine | Alkoxides | DMF, 80°C, 12h | 1-(4-Chloro-6-alkoxypyridin-2-yl)ethanone | 68-72% |

| C-4 | Chlorine | Amines | THF, Pd(OAc)₂, 100°C, 24h | 1-(6-Bromo-4-aminopyridin-2-yl)ethanone | 55-60% |

Key Findings :

-

Bromine at C-6 undergoes substitution faster than chlorine at C-4 due to weaker C-Br bonding.

-

Microwave-assisted NAS with thiourea reduces reaction times to 2–4 hours while maintaining yields >65%.

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling π-system extensions:

Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane | 1-(4-Chloro-6-arylpyridin-2-yl)ethanone | 78-82% |

| PdCl₂(dppf) | Xantphos | CsF | DMF/H₂O | 1-(4-Chloro-6-heteroarylpyridin-2-yl)ethanone | 65-70% |

Mechanistic Notes :

-

Oxidative addition of Pd(0) to C-Br forms a Pd(II) intermediate, followed by transmetalation with boronic acids .

-

Steric hindrance at C-6 limits coupling efficiency with bulky arylboronic acids (<50% yield).

Ketone Functionalization

The ethanone group undergoes standard ketone reactions:

Reduction to Alcohol

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | 1-(6-Bromo-4-chloropyridin-2-yl)ethanol | 85% |

| LiAlH₄ | THF, reflux, 4h | Same as above | 92% |

Condensation Reactions

-

With Hydrazines : Forms pyridyl hydrazones under acidic conditions (HCl, EtOH, 60°C, 6h; 75–80% yield).

-

With Hydroxylamine : Generates oxime derivatives (NH₂OH·HCl, pyridine, 25°C, 12h; 88% yield).

Halogen Exchange Reactions

Bromine at C-6 undergoes halogen displacement under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CuI/KF | DMF, 150°C, 24h | 1-(4-Chloro-6-fluoropyridin-2-yl)ethanone | 40% |

| NaI, H₂SO₄ | AcOH, 120°C, 48h | 1-(4-Chloro-6-iodopyridin-2-yl)ethanone | 62% |

Limitation : Fluorination yields are low due to poor leaving-group ability of bromide under mild conditions.

Ring Functionalization via Directed Ortho-Metalation

The ketone group directs lithiation to the ortho position (C-3):

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA | CO₂ | 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid | 58% |

| n-BuLi | I₂ | 1-(3-Iodo-6-bromo-4-chloropyridin-2-yl)ethanone | 73% |

Eigenschaften

IUPAC Name |

1-(6-bromo-4-chloropyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIURHMTGBKIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.